molecular formula C15H11N B12618752 4-(Azulen-2-yl)pyridine CAS No. 921228-59-3

4-(Azulen-2-yl)pyridine

Cat. No.: B12618752
CAS No.: 921228-59-3
M. Wt: 205.25 g/mol
InChI Key: UMJSHRXNMXBOFH-UHFFFAOYSA-N
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Description

4-(Azulen-2-yl)pyridine is a unique compound that combines the azulene and pyridine moieties. Azulene is a nonbenzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of significant scientific interest.

Preparation Methods

The synthesis of 4-(Azulen-2-yl)pyridine typically involves the coupling of azulene with pyridine derivatives. One common method is the reaction of 2-chloroazulene with pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

4-(Azulen-2-yl)pyridine undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The azulene moiety can undergo electrophilic substitution reactions due to its electron-rich nature. Common reagents include halogens and nitrating agents.

    Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions, especially at the 2- and 4-positions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Major products formed from these reactions include halogenated derivatives, nitro compounds, and various substituted pyridines and azulenes.

Scientific Research Applications

4-(Azulen-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azulen-2-yl)pyridine is largely dependent on its interaction with various molecular targets. The azulene moiety can interact with enzymes and receptors, potentially inhibiting their activity. For example, azulene derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The pyridine ring can also interact with metal ions and other electrophilic species, making it useful in coordination chemistry and catalysis.

Comparison with Similar Compounds

4-(Azulen-2-yl)pyridine can be compared with other azulene and pyridine derivatives:

    4-(Azulen-1-yl)pyridine: Similar structure but with the azulene moiety attached at a different position, leading to different electronic properties and reactivity.

    Azulene: The parent compound, known for its deep blue color and unique aromaticity.

    Pyridine: The parent heterocycle, widely used in organic synthesis and as a solvent.

The uniqueness of this compound lies in the combination of the azulene and pyridine moieties, which imparts unique electronic and chemical properties not found in the individual components .

Properties

CAS No.

921228-59-3

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

4-azulen-2-ylpyridine

InChI

InChI=1S/C15H11N/c1-2-4-13-10-15(11-14(13)5-3-1)12-6-8-16-9-7-12/h1-11H

InChI Key

UMJSHRXNMXBOFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=C2C=C1)C3=CC=NC=C3

Origin of Product

United States

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